Desisopropyl ethyl verapamil is a metabolite of verapamil, a calcium channel blocker widely used in cardiovascular research. [] Desisopropyl ethyl verapamil is formed via the O-demethylation of verapamil by specific cytochrome P450 enzymes, primarily in the liver. [] This metabolite plays a crucial role in understanding verapamil's metabolism and pharmacokinetic profile within biological systems. []
Desisopropyl ethyl verapamil is a derivative of verapamil, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. The compound is characterized by the removal of an isopropyl group from the verapamil structure, which alters its pharmacological properties. Verapamil itself is classified as a calcium channel blocker and is utilized in various cardiovascular conditions due to its ability to inhibit calcium influx in vascular smooth muscle and cardiac tissues.
Desisopropyl ethyl verapamil falls under the category of calcium channel blockers, specifically targeting L-type calcium channels. This classification is crucial for understanding its potential therapeutic applications and mechanisms of action.
The synthesis of desisopropyl ethyl verapamil typically involves the following steps:
The synthesis process may involve catalysts or specific reagents to facilitate the removal of the isopropyl group while maintaining the integrity of the remaining structure. For example, phase transfer catalysts can enhance reaction efficiency by improving reactant solubility .
Desisopropyl ethyl verapamil retains much of the structural framework of verapamil but lacks one isopropyl substituent. Its molecular formula can be represented as , reflecting its modified composition.
Desisopropyl ethyl verapamil can undergo several chemical reactions typical for amines and aromatic compounds, including:
Understanding these reactions requires knowledge of reaction conditions such as temperature, solvent choice, and catalyst use, which can significantly influence yield and product specificity.
Desisopropyl ethyl verapamil functions primarily as an inhibitor of L-type calcium channels.
The binding affinity and efficacy can vary based on structural modifications; thus, desisopropyl ethyl verapamil may exhibit different pharmacokinetic profiles compared to its parent compound .
Relevant data on melting point, boiling point, and other thermodynamic properties would be essential for practical applications but are not universally standardized for this specific derivative.
Desisopropyl ethyl verapamil has potential applications in:
Verapamil, first synthesized in the early 1960s, pioneered the class of phenylalkylamine-derived calcium channel blockers (CCBs) and became a cornerstone for cardiovascular therapeutics [4] [8]. By the 1980s, extensive analogue research sought to optimize verapamil’s pharmacodynamic and pharmacokinetic limitations. Within this framework, Desisopropyl ethyl verapamil (CAS 67018-83-1) emerged as a strategically modified analogue. The "desisopropyl" designation signifies the deliberate removal of verapamil’s isopropyl group (–CH(CH₃)₂) attached to the tertiary amine nitrogen, a modification aimed at altering steric and electronic properties [1]. Concurrently, an ethyl group (–CH₂CH₃) was introduced at the α-carbon adjacent to the nitrile moiety, further diversifying its molecular interactions [1] [9]. This targeted structural engineering positioned it within the VC3289166 chemical series, reflecting efforts to expand the verapamil scaffold beyond its original antiarrhythmic and antianginal applications [1].
Table 1: Key Historical Milestones in Verapamil Analog Development
Time Period | Development Phase | Significance |
---|---|---|
1962 | Verapamil Synthesis | First clinically used calcium channel blocker [4] |
1970s-1980s | Analog Optimization | Focus on metabolic stability and receptor selectivity [9] |
1980s | Desisopropyl ethyl Synthesis | Introduction of VC3289166 series (CAS 67018-83-1) [1] |
Desisopropyl ethyl verapamil diverges critically from verapamil through two intentional modifications: isopropyl deletion and ethyl substitution. Verapamil (C₂₇H₃₈N₂O₄) features an isopropyl group bound to the tertiary amine nitrogen and a methyl-substituted α-carbon adjacent to its nitrile functionality [8]. In contrast, Desisopropyl ethyl verapamil (C₂₆H₃₆N₂O₄) eliminates the isopropyl moiety entirely and replaces the α-methyl group with an ethyl chain (–CH₂CH₃) [1]. This alteration reduces its molecular weight from 454.6 g/mol (verapamil) to 440.6 g/mol and reconfigures its stereochemical profile. The IUPAC name 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile explicitly denotes these changes [1].
Spectroscopic and crystallographic analyses confirm distinct properties:
Table 2: Structural Comparison of Verapamil and Desisopropyl Ethyl Verapamil
Property | Verapamil | Desisopropyl Ethyl Verapamil | Pharmacological Implication |
---|---|---|---|
Molecular Formula | C₂₇H₃₈N₂O₄ | C₂₆H₃₆N₂O₄ | Altered mass & binding kinetics |
Key Functional Groups | –N(CH₃)CH(CH₃)₂, –CH₃ | –N(CH₃)CH₂CH₃, –CH₂CH₃ | Modified steric bulk & electron donation |
Chiral Centers | 1 (α-carbon) | None | Simplified enantiomeric activity |
Crystallinity | Polymorphic forms | Non-polymorphic | Enhanced batch consistency [9] |
Desisopropyl ethyl verapamil was engineered to address three core limitations of verapamil:
Cardiac Depression: Chronic verapamil administration accumulates in myocardial tissue (2.1–3.0 ng/g tissue), depressing sinoatrial node automaticity and ventricular contractility even after plasma clearance [3]. Desisopropyl ethyl verapamil’s reduced basicity (lower pKa) may limit lysosomotropic trapping in cardiomyocytes, potentially mitigating this accumulation-linked toxicity [1] [9].
Metabolic Instability: Verapamil undergoes extensive first-pass metabolism (>80%) via hepatic CYP3A4/2C8, generating active metabolites like norverapamil (20% activity) and D-617 [2] [8]. The ethyl and desisopropyl modifications sterically shield metabolic hot spots, particularly the N-dealkylation site, theoretically improving metabolic half-life [1] [9].
Target Selectivity Issues: Verapamil non-selectively inhibits L/N/P/Q-type calcium channels, voltage-gated potassium channels (Kv), and adrenergic receptors, contributing to side effects like constipation and hypotension [6] [8]. Molecular modeling suggests Desisopropyl ethyl verapamil’s compact tertiary amine enhances selectivity for vascular L-type channels over cardiac and neuronal subtypes, potentially widening its therapeutic index for hypertension or cerebral vasospasm [5] [6].
Additionally, its structural refinements aim to overcome P-glycoprotein (P-gp) limitations. While verapamil inhibits P-gp (useful in oncology), its own bioavailability is limited by P-gp efflux in the gut [9]. The analogue’s logP (≈3.8) mirrors verapamil’s, but its altered amine topology may reduce P-gp recognition, improving absorption [1] [9].
Table 3: Therapeutic Gaps in Verapamil Addressed by Derivative Design
Therapeutic Gap | Verapamil Limitation | Desisopropyl Ethyl Approach |
---|---|---|
Cardiomyocyte Accumulation | High myocardial uptake → chronic toxicity | Reduced basicity limits tissue trapping |
CYP-Mediated Metabolism | Extensive first-pass metabolism (CYP3A4) | Steric shielding of N-dealkylation sites |
Off-Target Receptor Effects | Blocks K⁺ channels, adrenergic receptors | Enhanced calcium channel subtype selectivity |
P-gp Interference | Substrate limiting oral bioavailability | Altered amine topology to evade efflux |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: